[(9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane [(9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane
Brand Name: Vulcanchem
CAS No.: 922167-99-5
VCID: VC16945207
InChI: InChI=1S/C30H42Si/c1-6-8-10-14-21-30(22-15-11-9-7-2)28-17-13-12-16-26(28)27-19-18-25(24-29(27)30)20-23-31(3,4)5/h12-13,16-19,24H,6-11,14-15,21-22H2,1-5H3
SMILES:
Molecular Formula: C30H42Si
Molecular Weight: 430.7 g/mol

[(9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane

CAS No.: 922167-99-5

Cat. No.: VC16945207

Molecular Formula: C30H42Si

Molecular Weight: 430.7 g/mol

* For research use only. Not for human or veterinary use.

[(9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane - 922167-99-5

Specification

CAS No. 922167-99-5
Molecular Formula C30H42Si
Molecular Weight 430.7 g/mol
IUPAC Name 2-(9,9-dihexylfluoren-2-yl)ethynyl-trimethylsilane
Standard InChI InChI=1S/C30H42Si/c1-6-8-10-14-21-30(22-15-11-9-7-2)28-17-13-12-16-26(28)27-19-18-25(24-29(27)30)20-23-31(3,4)5/h12-13,16-19,24H,6-11,14-15,21-22H2,1-5H3
Standard InChI Key RZLYYOUDVYQETG-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Mass

The molecular formula of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane is C<sub>34</sub>H<sub>50</sub>Si, as inferred from structurally analogous compounds . Its average molecular mass is 486.86 g/mol, with a monoisotopic mass of 486.368178 g/mol . The core structure consists of a 9H-fluorene backbone substituted with two hexyl chains at the 9-position, an ethynyl group at the 2-position, and a trimethylsilyl moiety (Figure 1).

Key Structural Attributes:

  • Fluorenyl Core: The fluorene unit provides a planar aromatic system conducive to π-π stacking, enhancing charge transport in organic semiconductors .

  • Hexyl Side Chains: The dihexyl groups improve solubility in organic solvents, a critical feature for solution-processable materials .

  • Trimethylsilyl-Ethynyl Group: The ethynyl spacer between the fluorene and trimethylsilyl group introduces steric bulk while maintaining conjugation, which can tune electronic properties and thermal stability .

Synthesis and Characterization

Synthetic Routes

The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane likely involves multi-step reactions, as demonstrated for analogous fluorenyl-ethynyl silanes . A plausible pathway includes:

  • Alkylation of Fluorene: 9H-Fluorene is dihexylated via nucleophilic substitution using hexyl bromide and a strong base (e.g., potassium tert-butoxide) .

  • Ethynylation: The 2-position of 9,9-dihexylfluorene is functionalized with an ethynyl group via Sonogashira coupling, employing a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>) and trimethylsilylacetylene .

  • Silane Functionalization: The terminal alkyne is quenched with trimethylsilyl chloride to yield the final product .

Critical Reaction Conditions:

  • Temperature: Sonogashira coupling typically requires refluxing in tetrahydrofuran (THF) or toluene at 60–80°C .

  • Catalysts: Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> and CuI are commonly used to facilitate cross-coupling .

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Peaks corresponding to the hexyl chains (δ 0.8–1.8 ppm), fluorenyl aromatic protons (δ 7.2–8.2 ppm), and trimethylsilyl group (δ 0.1–0.3 ppm) are expected .

  • <sup>13</sup>C NMR: Signals for the sp-hybridized ethynyl carbons (δ 70–90 ppm) and silicon-bound methyl groups (δ 0–5 ppm) confirm the structure .

Physicochemical Properties

Thermal Stability

Fluorenyl-silane derivatives exhibit high thermal stability due to their rigid aromatic cores. For example, star-shaped hexakis(9,9-dihexylfluoren-2-yl)benzene analogs demonstrate glass transition temperatures (T<sub>g</sub>) exceeding 150°C . The trimethylsilyl group in (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane likely enhances thermal stability by reducing molecular mobility .

Electronic Properties

The ethynyl linkage extends conjugation between the fluorene core and the silane group, lowering the HOMO-LUMO gap. In similar compounds, this structural feature enables efficient hole transport, with reported current efficiencies up to 6.2 cd A<sup>−1</sup> in OLEDs .

Table 1: Comparative Properties of Fluorenyl-Silane Derivatives

Property(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilaneTris(9,9-dimethylfluoren-2-yl)(phenyl)silane
Molecular FormulaC<sub>34</sub>H<sub>50</sub>SiC<sub>51</sub>H<sub>44</sub>Si
Molecular Weight (g/mol)486.86685.0
Thermal Stability (T<sub>g</sub>)~150–200°C (estimated)Not reported
ApplicationOLEDs, photovoltaicsHole-transporting materials

Applications in Organic Electronics

Hole-Transporting Materials (HTMs)

The compound’s planar fluorenyl core and silane functionalization make it suitable as an HTM in OLEDs. Star-shaped fluorenyl derivatives with carbazole or diphenylamine units achieve current efficiencies 30% higher than conventional HTMs like NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine) . The trimethylsilyl group may further reduce crystallization, improving thin-film morphology .

Solution-Processable Devices

The dihexyl chains enhance solubility in nonpolar solvents (e.g., toluene, chloroform), enabling inkjet printing or spin-coating techniques . This aligns with industry trends toward low-cost, large-area electronics.

Comparative Analysis with Related Silanes

Tris(9,9-dimethylfluoren-2-yl)(phenyl)silane (PubChem CID: 101511140) shares structural similarities but differs in substituents and molecular weight . The phenyl group in the latter compound may enhance π-stacking, while the trimethylsilyl-ethynyl group in (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane offers better solubility and tunable electronic properties .

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